molecular formula C12H10FNO2 B3095203 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol CAS No. 1261958-94-4

6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol

Cat. No.: B3095203
CAS No.: 1261958-94-4
M. Wt: 219.21 g/mol
InChI Key: STLLIPVSWQPONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyridin-3-ol moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyridin-3-ol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Uniqueness: 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol is unique due to the specific combination of the fluorine atom and methoxy group on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(3-fluoro-4-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12-5-2-8(6-10(12)13)11-4-3-9(15)7-14-11/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLLIPVSWQPONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692572
Record name 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-94-4
Record name 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol
Reactant of Route 3
Reactant of Route 3
6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol
Reactant of Route 4
Reactant of Route 4
6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol
Reactant of Route 5
Reactant of Route 5
6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol
Reactant of Route 6
Reactant of Route 6
6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.